molecular formula C10H14ClNO B1458736 (R)-5-Methylchroman-4-amine hydrochloride CAS No. 1330286-45-7

(R)-5-Methylchroman-4-amine hydrochloride

Cat. No. B1458736
M. Wt: 199.68 g/mol
InChI Key: WEFSCHHYQWHEMT-DDWIOCJRSA-N
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Description

The description of a compound usually includes its molecular formula, structure, and the type of compound it is. For example, whether it’s an amine, ester, alcohol, etc.



Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It includes the starting materials, reagents, reaction conditions, and the yield of the product.



Molecular Structure Analysis

Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the molecular structure of a compound.



Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes looking at the reactivity of the compound and the types of reactions it can participate in.



Physical And Chemical Properties Analysis

This includes studying properties like melting point, boiling point, solubility, stability, etc.


Safety And Hazards

This involves looking at the toxicity of the compound, its potential hazards, and necessary safety precautions when handling it.


Future Directions

This could involve potential applications of the compound, areas of research that could be explored, and how the compound could be modified to improve its properties or efficacy.


For a specific compound like “®-5-Methylchroman-4-amine hydrochloride”, you would need to look up scientific literature or databases that might contain information on this compound. Please note that not all compounds will have extensive information available, especially if they are not widely studied. If you have access to scientific databases or journals, they might be a good place to start your search. If you’re doing this research for a specific purpose like drug development, consulting with a chemist or pharmacologist might also be helpful. They can provide guidance on what kind of information you should look for and how to interpret it.


properties

IUPAC Name

(4R)-5-methyl-3,4-dihydro-2H-chromen-4-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO.ClH/c1-7-3-2-4-9-10(7)8(11)5-6-12-9;/h2-4,8H,5-6,11H2,1H3;1H/t8-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEFSCHHYQWHEMT-DDWIOCJRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(CCOC2=CC=C1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C2[C@@H](CCOC2=CC=C1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-5-Methylchroman-4-amine hydrochloride

CAS RN

1330286-45-7
Record name 2H-1-Benzopyran-4-amine, 3,4-dihydro-5-methyl-, hydrochloride (1:1), (4R)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1330286-45-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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